Cas no 1361909-09-2 (2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine)

2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine
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- Inchi: 1S/C11H4Cl2F3N/c12-6-3-1-2-5(9(6)13)10-7(14)4-8(15)11(16)17-10/h1-4H
- InChI Key: XJWIRUCYZZVFIV-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C(=CC(=C(N=1)F)F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 269
- XLogP3: 4.4
- Topological Polar Surface Area: 12.9
2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023029146-250mg |
2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine |
1361909-09-2 | 97% | 250mg |
$720.80 | 2022-04-02 | |
Alichem | A023029146-1g |
2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine |
1361909-09-2 | 97% | 1g |
$1,596.00 | 2022-04-02 | |
Alichem | A023029146-500mg |
2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine |
1361909-09-2 | 97% | 500mg |
$999.60 | 2022-04-02 |
2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine Related Literature
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on 2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine
Introduction to 2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine (CAS No. 1361909-09-2)
2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number 1361909-09-2, represents a class of heterocyclic compounds that have been extensively studied for their utility in drug discovery and material science. The presence of both chloro and fluoro substituents in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for developing novel active ingredients.
The compound's molecular formula is C9H4Cl2F3N, reflecting its composition of nine carbon atoms, four hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom. The pyridine ring serves as the core aromatic system, which is a common motif in biologically active molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The substitution pattern at the 2-position with a 2,3-dichlorophenyl group and the trifluoromethyl groups at the 3, 5, and 6 positions contribute to the compound's overall reactivity and selectivity.
In recent years, there has been a growing interest in fluorinated pyridines as pharmacophores due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The specific arrangement of substituents in 2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine makes it an attractive candidate for further exploration in medicinal chemistry. For instance, the electron-withdrawing nature of the chloro and fluoro groups can influence the electronic distribution across the molecule, thereby affecting its interactions with enzymes and receptors.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for various therapeutic targets. Pyridine derivatives have been widely used in the synthesis of drugs targeting neurological disorders, cancer, inflammation, and infectious diseases. The structural features of 2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine suggest that it may exhibit inhibitory activity against certain enzymes or receptors by mimicking natural substrates or by occupying binding pockets through non-covalent interactions.
Recent studies have highlighted the importance of fluorinated heterocycles in drug design. For example, fluorine atoms can increase lipophilicity and reduce susceptibility to metabolic degradation by enzymes such as cytochrome P450. The presence of multiple fluorine atoms in 2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine may confer additional stability and bioavailability to any derivatives synthesized from this core structure. Furthermore, the dichlorophenyl moiety can serve as a recognition element for specific biological targets, allowing for fine-tuning of binding properties through structural modifications.
The synthesis of 2-(2,3-Dichlorophenyl)-3,5,6-trifluoropyridine typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution on a pre-functionalized pyridine ring followed by introduction of chloro and fluoro substituents at specific positions. Advances in synthetic methodologies have enabled more efficient preparation of complex fluorinated pyridines using transition metal-catalyzed reactions or photochemical activation strategies.
In addition to its pharmaceutical applications, 2-(2,
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